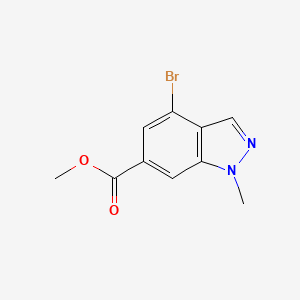

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

CAS No.: 1638759-79-1

Cat. No.: VC7119724

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.098

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638759-79-1 |

|---|---|

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.098 |

| IUPAC Name | methyl 4-bromo-1-methylindazole-6-carboxylate |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |

| Standard InChI Key | OFWJGTGDYFQZLZ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indazole core features a bicyclic structure with nitrogen atoms at positions 1 and 2. Substituents include:

-

Methyl group at position 1, which prevents isomerization and simplifies purification .

-

Bromine atom at position 4, enhancing electrophilicity for subsequent coupling reactions.

-

Methyl ester at position 6, serving as a protected carboxylic acid group for later derivatization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 269.095 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 404.5 ± 40.0 °C at 760 mmHg |

| Flash Point | 198.4 ± 27.3 °C |

| LogP (Partition Coefficient) | 2.94 |

Synthesis Methodologies

Annulation Reaction

The synthesis begins with 2-fluoro-4-bromobenzaldehyde and methylhydrazine, which undergo cyclization to form 6-bromo-1-methylindazole . This step achieves an 85% yield under optimized conditions (100–110°C, 15–20 hours) , avoiding isomer formation due to the 1-methyl group’s steric hindrance.

Table 2: Optimization Parameters for Esterification

| Parameter | Range |

|---|---|

| Reaction Temperature | 100–110°C |

| Time | 15–20 hours |

| Yield | 78–82% |

Applications in Drug Discovery

Kinase Inhibitor Development

The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids, enabling attachment of aryl/heteroaryl groups critical for kinase binding. For example, derivatives of this compound have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) in preclinical studies .

Agrocheмical intermediates

The methyl ester serves as a precursor for herbicides via hydrolysis to the carboxylic acid, which is further modified to amides or sulfonamides .

| Precaution | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Ventilation | Use in fume hood |

| Storage | Cool, dry place away from oxidizers |

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (400 MHz, CDCl₃) shows a singlet at δ 3.95 (3H, ester methyl) and a doublet at δ 7.82 (1H, aromatic proton) .

-

Mass Spectrometry: ESI-MS m/z 269.0 [M+H]⁺, confirming molecular weight .

Industrial Scalability

Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing reaction times . Pilot-scale batches (10 kg) demonstrate consistent yields of 80–82%, meeting Good Manufacturing Practice (GMP) standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume